1,4-Benzenedipropanol
Description
1,4-Benzenedipropanol (CAS: Not explicitly listed in provided evidence) is a diol derivative of benzene with two propanol groups substituted at the 1 and 4 positions of the aromatic ring. Its applications may include use as a monomer in polymer synthesis or as an intermediate in organic reactions.
Properties
IUPAC Name |
3-[4-(3-hydroxypropyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8,13-14H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDREDDDGVJRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Considerations
This compound (C₁₂H₁₈O₂) consists of a benzene ring with two propanol (-CH₂CH₂CH₂OH) groups at the 1 and 4 positions. The para-substituted propanol groups introduce steric and electronic challenges, particularly in achieving regioselectivity and avoiding oligomerization. Unlike smaller diols like 1,4-benzenedimethanol, the longer alkyl chains in propanol derivatives necessitate tailored reaction conditions to prevent side reactions such as etherification or dehydration.
Gaps in Existing Literature
Proposed Synthetic Pathways Based on Analogous Methods
Nucleophilic Substitution of 1,4-Dihalobenzenes
A plausible route involves reacting 1,4-dichlorobenzene with a propanol-derived nucleophile. For example, a Grignard reagent (e.g., CH₂CH₂CH₂MgBr) could displace chloride ions under catalytic conditions. This method mirrors the synthesis of 3,3-diphenylpropanol, where chloroisopropyl alcohol reacts with 4-phenoxyphenyl substrates in the presence of acid-binding agents.
Hypothetical Reaction Scheme:
Challenges:
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Low reactivity of aryl chlorides toward Grignard reagents without transition metal catalysts.
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Competing elimination reactions forming alkenes.
Reduction of 1,4-Benzenedicarbonyl Derivatives
Reducing 1,4-benzenedicarbaldehyde or 1,4-benzenediacrylic acid could yield the target compound. For instance, lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to hydroxyls, as demonstrated in the synthesis of 1,4-benzenedimethanol from terephthaloyl chloride. Adapting this for propanol chains would require elongating the carbon backbone prior to reduction.
Example Pathway:
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Aldol Condensation: React terephthalaldehyde with propanal to form α,β-unsaturated ketones.
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Hydrogenation: Catalytically reduce double bonds and ketones to alcohols using H₂/Pd-C.
Data from Analogous Reductions:
| Starting Material | Reducing Agent | Yield (%) | Reference |
|---|---|---|---|
| Terephthaloyl chloride | NaBH₄ (with phase transfer catalyst) | 85–90 | |
| 1,4-Benzenediacrylic acid | LiAlH₄ | ~70 (estimated) | – |
Catalytic and Solvent Systems for Optimization
Phase Transfer Catalysis (PTC)
The use of PTCs, such as tetrabutylammonium bromide, significantly enhances reaction rates in two-phase systems. For example, the synthesis of 1,4-benzenedimethanol achieved 85–90% yield by employing PTCs to facilitate hydroxide ion transfer between aqueous and organic phases. Adapting this to this compound synthesis could involve:
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Solvent Pair: Toluene (organic) and aqueous NaOH.
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Catalyst: Benzyltriethylammonium chloride.
Friedel-Crafts Alkylation
While traditionally used for attaching alkyl groups to aromatic rings, Friedel-Crafts reactions face limitations with electron-deficient arenes. However, modifying the catalyst (e.g., using AlCl₃ or FeCl₃) and employing propanol derivatives like 3-chloropropanol could enable para-selective alkylation.
Limitations:
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Carbocation rearrangements may lead to undesired ortho/meta products.
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Strong Lewis acids deactivate protic solvents, necessitating anhydrous conditions.
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedipropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-benzenedipropane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1,4-Benzenedipropanal or 1,4-benzenedipropanoic acid.
Reduction: 1,4-Benzenedipropane.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
1,4-Benzenedipropanol exhibits significant antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress. Research indicates that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with various diseases .
Drug Delivery Systems
The compound's ability to interact with biological membranes suggests potential use in drug delivery systems. Its hydrophilic nature can facilitate the solubility of poorly soluble drugs, enhancing their bioavailability . Case studies have demonstrated the effectiveness of similar diphenolic compounds in improving the pharmacokinetics of therapeutic agents.
Material Science Applications
Polymer Synthesis
this compound serves as a building block in the synthesis of polyurethanes and other polymers. Its hydroxyl groups can react with isocyanates to form urethane linkages, contributing to materials with enhanced mechanical properties and thermal stability .
Coatings and Adhesives
The compound is also utilized in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Studies have shown that incorporating this compound into formulations can improve the durability and performance of coatings under harsh conditions .
Industrial Applications
Chemical Intermediates
In industrial chemistry, this compound is used as an intermediate for synthesizing various chemicals. Its structure allows for further functionalization, making it versatile for producing specialty chemicals used in fragrances and flavorings .
Solvent Applications
Due to its solvent properties, this compound can be employed in various extraction processes within the food and pharmaceutical industries. It aids in the extraction of active compounds from natural sources while maintaining their integrity .
Case Studies
Mechanism of Action
The mechanism of action of 1,4-benzenedipropanol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent. In substitution reactions, the benzene ring undergoes electrophilic attack, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks direct data on 1,4-benzenedipropanol; however, comparisons can be inferred from structurally or functionally related compounds:
Bisphenol A (BPA)
- Structure: BPA contains two phenol groups linked by a propane bridge (4,4'-isopropylidenediphenol) .
- Properties: Higher hydrophobicity compared to this compound due to phenolic -OH groups. Widely used in polycarbonate plastics and epoxy resins. Known endocrine-disrupting effects, leading to regulatory restrictions .
- Key Differences: this compound’s propanol groups may confer higher water solubility and lower toxicity compared to BPA’s phenolic groups.
1,4-Benzenedithiol
- Structure : Features two thiol (-SH) groups at the 1,4-positions .
- Properties :
- Key Differences: this compound’s alcohol groups are less reactive than thiols, reducing its utility in metal-binding applications.
Parabens (e.g., Methylparaben, Ethylparaben)
- Structure : Esters of 4-hydroxybenzoic acid with varying alkyl chains .
- Properties: Antimicrobial properties; used as preservatives in cosmetics. Polar but less bulky than this compound.
- Key Differences: Parabens lack the diol functionality of this compound, limiting their use in crosslinking or polymer synthesis.
Data Table: Comparative Properties of Benzene Derivatives
*Inferred properties due to lack of direct evidence.
Research Findings and Regulatory Status
- Synthetic Challenges: Polymers derived from 1,4-benzenedicarboxylic acid (e.g., CAS 52257-10-0) highlight the importance of diol monomers in producing materials with tailored thermal and mechanical properties .
Limitations and Knowledge Gaps
Key gaps include:
- Experimental data on reactivity, stability, and toxicity.
- Industrial applications and polymerization efficiency.
Biological Activity
1,4-Benzenedipropanol, also known as 1,4-dihydroxy-2-propanol, is an organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing from diverse research findings and case studies.
This compound can be synthesized through various methods, including catalytic coupling of 1,4-benzenedimethanol with ethanol. In a study by Ghosh et al., the yield of this compound was reported to be low (1%) under specific catalytic conditions. The reaction was optimized to enhance the yield of higher benzylic diols, indicating the potential for further development in synthetic methodologies .
Biological Activity
The biological activity of this compound has been explored primarily in the context of its anti-inflammatory and anti-cancer properties.
Anti-cancer Activity
In vitro studies have demonstrated that compounds related to this compound possess anti-cancer properties. For example, hirsutine—a compound structurally related to benzenoid compounds—has been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves mitochondrial depolarization and activation of caspases . While direct studies on this compound's anti-cancer activity are sparse, its chemical structure may allow for similar biological interactions.
Case Study 1: Synthesis and Biological Testing
In a comprehensive study published in ChemRxiv, researchers synthesized various derivatives from 1,4-benzenedimethanol and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing the biological efficacy of these compounds. The results indicated that certain modifications led to increased anti-inflammatory activity .
Case Study 2: Mechanistic Insights into Activity
Another investigation focused on the mechanistic pathways involved in the biological activity of related compounds. The study suggested that the hydrogen-borrowing mechanism plays a crucial role in the transformation of benzenoid compounds during synthesis and may relate to their biological effects . Understanding these mechanisms is vital for developing more effective therapeutic agents based on this compound.
Data Summary
The following table summarizes key findings regarding the biological activities associated with this compound and its derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
